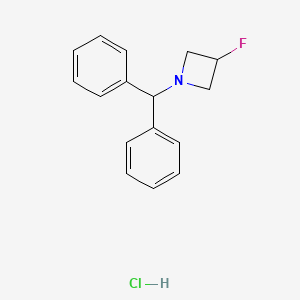

1-Benzhydryl-3-fluoro-azetidine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of starting materials such as epichlorohydrin and benzhydrylamine, as mentioned in the synthesis of 1,3,3-trinitroazetidine (TNAZ) . The process includes the formation of N-sulfonyl-3-(hydroxyimino)azetidines as intermediates, which is an improvement over previous methods that required diazo intermediates or had low yields . Another paper describes the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through imination, alkylation, and hydrolysis, confirming the structure and stereochemistry through X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 1-Benzhydryl-3-fluoro-azetidine hydrochloride by incorporating a fluorination step at the appropriate stage.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their chemical reactivity and biological activity. The stereochemistry of azetidinols, for instance, was confirmed to have cis substituents at C-2 and C-4 positions . Although the exact structure of 1-Benzhydryl-3-fluoro-azetidine hydrochloride is not provided, it can be inferred that the presence of a fluorine atom would influence its reactivity and possibly its stereochemistry.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. The papers do not provide specific reactions for 1-Benzhydryl-3-fluoro-azetidine hydrochloride, but the synthesis of related compounds involves reactions such as ring-opening, cyclization, substitution, and reduction . These reactions are fundamental in the synthesis of azetidine derivatives and could be relevant for the synthesis and further chemical manipulation of 1-Benzhydryl-3-fluoro-azetidine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. While the papers do not discuss the properties of 1-Benzhydryl-3-fluoro-azetidine hydrochloride specifically, they do provide insights into the properties of similar compounds. For example, the azetidine derivatives synthesized in these studies were characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques are essential for confirming the identity and purity of the synthesized compounds and could be used to analyze the properties of 1-Benzhydryl-3-fluoro-azetidine hydrochloride.

Scientific Research Applications

Dopaminergic Antagonism

1-Benzhydryl-3-fluoro-azetidine hydrochloride derivatives have been evaluated for their potency as dopaminergic antagonists. Specifically, derivatives substituted at the 3-position with an amide moiety, including modifications to the phenyl moiety of the amide at the 2, 3, or 4-position, showed affinity for D2 and D4 receptors. The most potent D2 and D4 antagonists were identified as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively (Metkar, Bhatia, & Desai, 2013).

Spectroscopic Characterization

The spectroscopic characterization of azetidine derivatives, including those with substituents like hydroxyl, fluoro, methoxy, and benzhydryl, affects IR absorption and NMR frequencies. This study highlighted the impact of various substituents on the carbonyl group's absorption and provided insights into the use of (13)C NMR, 2D NMR, and mass spectroscopy for characterizing complex azetidin-2-ones (Singh & Pheko, 2008).

Agonist Discovery for S1P Receptors

In drug discovery research, a compound structurally similar to 1-Benzhydryl-3-fluoro-azetidine, namely 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was identified as a potent S1P1 agonist with minimal activity at S1P3. This agonist demonstrated significant effects in reducing blood lymphocyte counts and attenuating hypersensitivity responses (Lanman et al., 2011).

Synthesis and Stereochemistry

Studies have explored the synthesis and stereochemistry of various 1-Benzhydryl-3-fluoro-azetidine derivatives, such as 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. These studies provide valuable insights into the structural and stereochemical properties of these compounds, contributing to our understanding of their potential applications in various fields (Salgado et al., 2002).

Antibacterial Applications

Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, which include structures similar to 1-Benzhydryl-3-fluoro-azetidine, have been used in synthesizing new fluoroquinolones. Some of these novel fluoroquinolones exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones (Ikee et al., 2008).

Mechanism of Action

Future Directions

properties

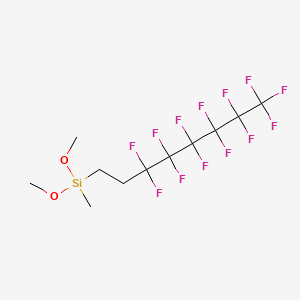

IUPAC Name |

1-benzhydryl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXAILYGDPCVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660039 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-fluoro-azetidine hydrochloride | |

CAS RN |

869488-99-3 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)